![molecular formula C20H18N2O4 B2635072 methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 862831-60-5](/img/structure/B2635072.png)
methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives have been studied for their bioactive properties .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, indole derivatives can be synthesized using various methods. For example, one study designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence these properties .Scientific Research Applications
- Research : Scientists have investigated its potential as an antiproliferative agent against cancer cell lines such as HeLa, MCF-7, and HT-29. Compound 7d, a derivative of methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, demonstrated potent activities against these cell lines, making it a candidate for further development as a tubulin polymerization inhibitor .
- Studies : Researchers have explored its antimicrobial potential. For instance, 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone) was synthesized and studied for its antimicrobial effects .
- Therapeutic Potential : Further research could explore its use as a tubulin polymerization inhibitor .
Anticancer Activity
Antimicrobial Properties
Tubulin Polymerization Inhibition
Thiazolylamine Derivatives
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been found to target ftsz, a key functional protein in bacterial cell division .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization , which could suggest a similar mode of action for this compound.
Biochemical Pathways
If this compound acts similarly to related compounds, it may affect the tubulin polymerization pathway , leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been shown to induce cell apoptosis and arrest the cells in the g2/m phase .
Future Directions
properties
IUPAC Name |
methyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-17(15-6-4-5-7-16(15)22(12)2)18(23)19(24)21-14-10-8-13(9-11-14)20(25)26-3/h4-11H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUDJSGRQAEZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate |
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